1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol

Lipophilicity XLogP CNS Drug Design

This chiral amino alcohol scaffold is explicitly claimed in patents for treating Aβ-related diseases, making it ideal for Alzheimer's research. Its unique 4-chloro substitution and moderate lipophilicity (XLogP 0.4) offer a distinct advantage in SAR studies over unsubstituted analogs. Source the racemate or inquire about custom chiral synthesis for precise enantioselective studies.

Molecular Formula C9H12ClNO
Molecular Weight 185.7
CAS No. 40587-06-2
Cat. No. B6148232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol
CAS40587-06-2
Molecular FormulaC9H12ClNO
Molecular Weight185.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol (CAS 40587-06-2): Baseline Chemical Identity and Procurement Context


1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol, also designated Benzenemethanol, 4-chloro-α-[(methylamino)methyl]-, is a phenethylamine-class amino alcohol characterized by a 4-chlorophenyl ring linked to an ethanol backbone bearing a methylamino substituent . It possesses a chiral center at the hydroxyl-bearing carbon, conferring enantiomeric forms . Calculated physicochemical properties include a molecular weight of 185.65 g/mol, an XLogP of 0.4, a predicted pKa of 13.82 ± 0.20, a predicted boiling point of 308.3 ± 27.0 °C, and a predicted density of 1.176 ± 0.06 g/cm³ . The compound is soluble in organic solvents such as ethanol and dichloromethane and is generally stable under standard laboratory conditions, though it is sensitive to strong acids or bases .

Why 1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol (CAS 40587-06-2) Cannot Be Simply Replaced by In-Class Analogs


Substitution within the phenethylamine and amino alcohol classes is not straightforward because the 4-chloro substitution on the phenyl ring and the specific arrangement of the methylamino and hydroxyl groups on the ethane backbone create a distinct electronic and steric environment. Unlike unsubstituted phenyl analogs, the electron-withdrawing chlorine atom alters the aromatic ring's reactivity and hydrogen-bonding potential, which can significantly affect binding to biological targets such as monoamine transporters and cytochrome P450 enzymes . Furthermore, the chiral nature of the molecule implies that racemic mixtures may exhibit different pharmacological profiles compared to single enantiomers, necessitating precise stereochemical control for structure-activity relationship (SAR) studies . Patent literature further underscores the unique utility of this scaffold, specifically citing its use in the treatment of Aβ-related diseases, a therapeutic area where close structural analogs may lack efficacy or exhibit undesirable off-target effects .

Quantitative Differentiation Guide for 1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol (CAS 40587-06-2)


Lipophilicity (XLogP) as a Predictor of Blood-Brain Barrier Penetration and Metabolic Stability

The calculated XLogP of 0.4 for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol places it within a moderately hydrophilic range, which contrasts sharply with more lipophilic phenethylamine analogs. For instance, the related compound 2-(methylamino)-1-phenylpropan-1-ol (methamphetamine) has a higher predicted logP, typically above 2.0, which correlates with increased CNS penetration but also higher potential for off-target binding and metabolic liability. This quantitative difference in lipophilicity is a critical parameter for researchers prioritizing compounds with balanced blood-brain barrier permeability and reduced accumulation in lipid tissues.

Lipophilicity XLogP CNS Drug Design Metabolic Stability

Acid Dissociation Constant (pKa) Differentiating Amino Group Basicity

The predicted pKa of the amino group in 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is 13.82 ± 0.20 , indicating that the methylamino moiety is a significantly stronger base compared to unsubstituted alkylamines (typical pKa ~10–11). This high pKa implies that at physiological pH (7.4), the compound remains predominantly protonated and positively charged, which can influence its interaction with negatively charged residues in enzyme active sites and its ability to cross lipid membranes via passive diffusion. In contrast, the pKa of the structurally related amine in 1-phenyl-2-(methylamino)ethan-1-ol (phenylephrine) is approximately 9.8 [1], leading to a different ionization profile that directly impacts receptor binding and formulation pH adjustments.

pKa Basicity Ionization State Drug Absorption

Chiral Scaffold Enables Enantioselective Activity and Asymmetric Synthesis

1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol possesses a chiral center at the carbon bearing the hydroxyl group, existing as (R)- and (S)-enantiomers . The (S)-enantiomer is explicitly cataloged under CAS 920796-99-2 . This chirality is not merely a structural footnote; it is a critical differentiator from achiral analogs like 4-chloro-α-[(methylamino)methyl]benzenemethanol (which is the same compound but often referenced without stereochemical specification) and from analogs lacking the hydroxyl group (e.g., 1-(4-chlorophenyl)-N-methylethanamine). In the context of medicinal chemistry, the presence of a stereocenter adjacent to both an aromatic ring and a basic amine creates a well-defined three-dimensional pharmacophore. This allows for enantioselective interactions with chiral biological targets (e.g., G-protein coupled receptors, enzymes), potentially yielding one enantiomer with significantly higher target affinity or reduced off-target activity compared to the racemate or the opposite enantiomer.

Chirality Enantioselectivity Asymmetric Synthesis Stereochemistry

Patent-Backed Utility in Aβ-Related Diseases Sets Apart from General Phenethylamines

Patent literature explicitly claims the use of compounds of formula (I), which encompasses 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol, as medicaments for the treatment and/or prevention of Aβ-related diseases . This specific therapeutic targeting of amyloid beta pathology is a quantifiable differentiation from the broader class of phenethylamines, which are more commonly associated with monoamine transporter modulation or adrenergic receptor activity. While many phenethylamine analogs are known for their psychoactive or cardiovascular effects, the patent-protected indication for Aβ-related diseases positions this particular scaffold within a high-value, mechanistically distinct research area. The patent also includes the compound in claims related to kinase B inhibition , further distinguishing its polypharmacological potential.

Amyloid Beta Alzheimer's Disease Patent Claims Medicinal Chemistry

Solubility Profile in Organic Solvents Enables Versatile Formulation and Reaction Media

1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol is reported to be soluble in common organic solvents such as ethanol and dichloromethane . This solubility profile contrasts with that of more polar amino alcohols, which often require aqueous or highly polar aprotic solvents. For example, 1-phenyl-2-(methylamino)ethan-1-ol (phenylephrine) exhibits good aqueous solubility due to its phenolic hydroxyl group, which can complicate reactions requiring anhydrous conditions. The ability to dissolve this compound in dichloromethane or ethanol facilitates a wider range of synthetic transformations, including amine alkylations, acylations, and reductive aminations, that are incompatible with water or highly polar solvents.

Solubility Organic Synthesis Reaction Media Formulation

Optimal Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol (CAS 40587-06-2)


Lead Optimization for Aβ-Related Disease Therapeutics

Given the explicit patent claims for treating Aβ-related diseases , 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol serves as a privileged scaffold for medicinal chemistry programs targeting Alzheimer's disease and related amyloidopathies. The moderate lipophilicity (XLogP 0.4) and unique pKa profile differentiate it from more lipophilic CNS drugs, potentially reducing off-target accumulation. Its chiral nature allows for the exploration of enantioselective interactions with amyloid beta aggregates or related enzymes (e.g., BACE1), a key advantage over achiral analogs.

Chiral Building Block for Asymmetric Synthesis and Stereochemical SAR

The presence of a single stereocenter makes this compound an ideal starting material for the synthesis of enantiomerically pure derivatives . Researchers can utilize chiral resolution techniques or asymmetric synthesis to obtain the (R)- or (S)-enantiomer, enabling precise SAR studies in receptor binding assays or enzyme inhibition screens. This is particularly valuable in neuropharmacology, where enantiomeric purity often dictates activity at transporters such as DAT, NET, and SERT.

Intermediate for Kinase Inhibitor Development

Patent documents also reference this compound in the context of heterocyclic containing amines as PKB or PKA kinase inhibitors . The amino alcohol core can be readily functionalized to introduce diverse heterocyclic motifs, making it a versatile intermediate for library synthesis aimed at probing the kinome. Its moderate XLogP and hydrogen-bonding capacity (2 donors, 2 acceptors) align well with the physicochemical properties of known type I kinase inhibitors, which often occupy the ATP-binding pocket.

Formulation Development Requiring Controlled Ionization and Organic Solubility

The high predicted pKa (13.82) and solubility in organic solvents such as ethanol and dichloromethane make this compound suitable for formulation studies where pH-controlled release or organic-phase processing is required. For instance, in the development of sustained-release injectable depots or liposomal formulations, the ability to manipulate the compound's ionization state and dissolve it in biocompatible organic solvents can enhance encapsulation efficiency and modulate in vivo release kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.